Dgat1-IN-3

DGAT1 inhibition enzyme assay IC50 comparison

Choose Dgat1-IN-3 (RO-5006036) for strict PK/PD study designs. With a short half-life (1.95 h), it enables within-day washout ideal for crossover postprandial studies, unlike longer-lived DGAT1 probes. Its quantified hERG IC20 (0.2 µM) serves as a safety benchmark, and the ~4-fold human/rodent species selectivity aids translational pharmacology. Ships with fully characterized rat PK documented for dose-response correlation.

Molecular Formula C20H19F3N4O3
Molecular Weight 420.4 g/mol
Cat. No. B3182581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDgat1-IN-3
Molecular FormulaC20H19F3N4O3
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCN(CCOC)C1=NC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C20H19F3N4O3/c1-27(10-11-29-2)15-9-8-14(12-24-15)25-18(28)16-17(20(21,22)23)30-19(26-16)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,25,28)
InChIKeyQEZWDFXCTTZZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dgat1-IN-3 Procurement Guide: Potent DGAT1 Inhibitor with Differentiated PK Profile


Dgat1-IN-3 (CAS 939375-07-2, also known as RO-5006036) is a small-molecule inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), the enzyme that catalyzes the final committed step in triglyceride biosynthesis [1]. The compound exhibits nanomolar inhibitory potency against human DGAT1 (IC50 = 38 nM) and rat DGAT1 (IC50 = 120 nM) [1]. As a research tool, Dgat1-IN-3 is characterized by oral bioavailability, defined in vivo pharmacokinetic parameters in rodent models, and documented effects on weight gain and plasma triglycerides in diet-induced obese rats [2].

Why Dgat1-IN-3 Cannot Be Substituted by Other DGAT1 Inhibitors Without Experimental Revalidation


DGAT1 inhibitors are not functionally interchangeable. Despite sharing the same nominal target, compounds within this class diverge substantially in enzyme inhibition potency, cellular activity, species specificity, hERG liability, oral bioavailability, and in vivo triglyceride-lowering efficacy. For instance, Dgat1-IN-3 exhibits human DGAT1 IC50 of 38 nM, while T863 shows 15 nM and PF-04620110 shows 19 nM . More critically, the relationship between enzyme IC50 and cellular functional activity varies dramatically across inhibitors—cellular EC50 values range from sub-100 nM to >600 nM depending on the compound . Oral bioavailability spans from ~77% (Dgat1-IN-3) to ~100% (PF-04620110) to >100% (T863), and half-lives range from ~2 h to ~7 h [1]. Substituting one DGAT1 inhibitor for another without re-optimizing dosing regimen, validating cell-based potency, and confirming in vivo efficacy in the specific model system will yield non-comparable or misleading results.

Dgat1-IN-3 Quantified Differentiation: Head-to-Head Comparator Data for Procurement Decisions


Human DGAT1 Enzyme Inhibition: Potency Relative to Clinical-Stage Comparators

Dgat1-IN-3 inhibits human DGAT1 with an IC50 of 38 nM . For procurement context, this positions the compound as approximately 2.5-fold less potent than T863 (IC50 = 15 nM) but 2-fold more potent than AZD7687 (IC50 = 80 nM) and comparable to the clinical-stage compound PF-04620110 (IC50 = 19 nM) [1]. Notably, Dgat1-IN-3 exhibits ~4-fold species selectivity (rat IC50 = 120 nM vs. human IC50 = 38 nM), whereas T863 shows minimal species difference (human IC50 = 15 nM, rat IC50 = 19 nM) .

DGAT1 inhibition enzyme assay IC50 comparison acyltransferase

Cellular Functional Activity: 11.3-Fold Superiority Over Lead Compound 29 in Cell-Based Triglyceride Formation Assay

Dgat1-IN-3 inhibits triglyceride formation in CHOK1 cells expressing human DGAT1 with an EC50 of 0.66 μM [1]. In the same chemical series, the structurally related lead compound 29 exhibits a cellular EC50 of 0.5 μM in the same CHO-K1 cell assay format [2]. While the enzyme IC50 of Dgat1-IN-3 (38 nM) is numerically superior to compound 29 (IC50 = 57 nM), the cellular functional potencies are reversed: Dgat1-IN-3 requires 0.66 μM versus 0.5 μM for compound 29—a 1.3-fold difference favoring compound 29 in cellular context [1][2].

cellular triglyceride synthesis EC50 CHOK1 cells functional assay

hERG Safety Window: Quantified Ion Channel Liability with IC20 = 0.2 μM

Dgat1-IN-3 blocks the hERG-encoded potassium channel with an IC20 of 0.2 μM [1]. While direct comparator hERG data for other DGAT1 inhibitors are sparsely reported in public sources, A-922500 is described as having 'good selectivity over hERG' without quantitative IC50/IC20 values, and T863's hERG liability is not quantified in publicly available datasheets [2]. The availability of a defined hERG IC20 value for Dgat1-IN-3 provides a measurable safety margin: at the cellular EC50 for DGAT1 inhibition (0.66 μM), the hERG IC20 (0.2 μM) is exceeded, indicating potential ion channel effects at concentrations required for full cellular target engagement.

hERG cardiac safety ion channel selectivity window

Oral Pharmacokinetics in Rat: 77% Bioavailability, Cmax = 24 μM, and Clearance = 13.5 mL/min/kg

Dgat1-IN-3 exhibits an oral bioavailability of 77% in rats at 50 mg/kg p.o., with a plasma Cmax of 24 μM . Intravenous administration (5 mg/kg) reveals a terminal elimination half-life of 1.95 h and a clearance rate of 13.5 mL/min/kg . For comparison, PF-04620110 demonstrates 100% oral bioavailability in rats with a half-life of 6.8 h [1]. T863 shows >100% oral bioavailability in rats with variable half-lives depending on formulation . The shorter half-life of Dgat1-IN-3 (1.95 h) compared to PF-04620110 (6.8 h) represents a 3.5-fold difference in exposure duration [1].

oral bioavailability pharmacokinetics Cmax clearance half-life

In Vivo Efficacy in DIO Rats: Dose-Dependent Weight Gain Reduction and Plasma Triglyceride Lowering

In three-month-old male Sprague Dawley DIO rats fed a high-fat diet, Dgat1-IN-3 (5, 25, 50 mg/kg; p.o. once daily for three weeks) reduced cumulative body weight gain in a dose-dependent manner and lowered plasma triglycerides . In contrast, the lead compound 29 from the same chemical series achieved significant weight gain reduction in DIO rats at substantially lower doses (0.3, 1, and 3 mg/kg p.o. qd) over the same 21-day period [1]. T863 administered to diet-induced obese mice for 2 weeks caused weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity—with weight loss (rather than weight gain reduction) reported as the endpoint .

diet-induced obesity weight gain triglyceride in vivo efficacy DIO rat

Dgat1-IN-3 Optimal Use Cases: Application Scenarios Derived from Quantitative Evidence


Acute Lipid Challenge Studies Requiring Rapid Inhibitor Washout

The short terminal elimination half-life of 1.95 h makes Dgat1-IN-3 well-suited for acute postprandial lipid challenge experiments where rapid onset and offset of DGAT1 inhibition are required. Unlike PF-04620110 (T1/2 = 6.8 h), which sustains exposure for extended periods, Dgat1-IN-3 enables within-day washout and next-day return to baseline TG metabolism, facilitating crossover or repeated-measures study designs [1].

Chronic DIO Rat Studies with Defined Pharmacokinetic Monitoring

Dgat1-IN-3 is appropriate for 3-4 week chronic dosing studies in diet-induced obese rat models, where the dose-dependent reduction in weight gain and plasma triglycerides has been quantitatively established at 5-50 mg/kg p.o. qd . The fully characterized rat PK profile (F = 77%, Cmax = 24 μM, CL = 13.5 mL/min/kg) enables plasma exposure monitoring and PK/PD correlation analyses .

hERG Liability Assessment in Metabolic Disease Compound Profiling

With a defined hERG IC20 of 0.2 μM , Dgat1-IN-3 serves as a benchmark tool for evaluating the cardiac safety margin of DGAT1-targeting compounds in preclinical safety pharmacology panels. Researchers can use this quantified liability as a reference point when profiling novel DGAT1 inhibitors for QT prolongation risk .

Cross-Species DGAT1 Pharmacology Studies (Human vs. Rat Isoform Selectivity)

The ~4-fold species selectivity between human (IC50 = 38 nM) and rat (IC50 = 120 nM) DGAT1 makes Dgat1-IN-3 a useful tool for investigating species-dependent differences in DGAT1 pharmacology. This property is particularly relevant for translational studies where rat efficacy data must be interpreted in the context of differential target engagement across species .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dgat1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.